molecular formula C14H14Cl2N4O2 B2440786 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2201622-37-7

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2440786
CAS No.: 2201622-37-7
M. Wt: 341.19
InChI Key: CCPCQISEOBQWFW-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a dichlorophenoxy group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.

    Introduction of the Dichlorophenoxy Group: This could be done via etherification or a similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides could be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Altering Cellular Pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c15-10-1-2-13(12(16)7-10)22-9-14(21)19-5-3-11(8-19)20-6-4-17-18-20/h1-2,4,6-7,11H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPCQISEOBQWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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